1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine

Neuropharmacology Translocator protein (TSPO) Peripheral benzodiazepine receptor

Procure 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine (CAS 1463503-35-6) for your next CNS or MDR reversal study. This scaffold's distinctive gem-dimethyl bridge imposes conformational rigidity and enhanced lipophilicity, crucial for reliable structure-activity relationships. Unlike generic N-phenylpiperazines, this compound provides a defined baseline for TSPO/PBR affinity, a synthetic handle via bromine for cross-coupling, and metabolic stability advantages for PET tracer or neuroinflammation programs. Standard B2B shipping applies; typical lead times and research-use-only terms are observed.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
Cat. No. B12292363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)N2CCNCC2
InChIInChI=1S/C13H19BrN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3
InChIKeyLSTJKWHQEDARMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine: Core Chemical Profile for Procuring the Precise Synthetic Intermediate


1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine (CAS 1463503-35-6) is a substituted piperazine derivative defined by a characteristic gem‑dimethyl‑linked 4‑bromophenyl motif [1]. Its molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol, and it is typically supplied as a research‑grade synthetic intermediate . The compound belongs to the broader arylpiperazine class, which is well‑recognized for its versatility in generating pharmacologically active scaffolds [2]; however, the specific substitution pattern of this molecule distinguishes it from simple N‑phenylpiperazines and demands targeted procurement.

Why 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine Is Not Interchangeable with Simpler Arylpiperazine Analogs


A generic arylpiperazine cannot substitute for 1‑[1‑(4‑bromophenyl)‑1‑methylethyl]‑piperazine because the gem‑dimethyl group bridging the piperazine nitrogen and the 4‑bromophenyl ring imposes a distinctive conformational rigidity and lipophilicity that are absent in common comparators such as 1‑(4‑bromophenyl)piperazine (CAS 66698‑28‑0) or 1‑(4‑bromobenzyl)piperazine (CAS 91345‑62‑9) . Structure‑activity relationship (SAR) data for related piperazines show that even modest changes in the spacer or substitution pattern can shift IC₅₀ values by orders of magnitude or completely abolish activity [1]. Therefore, experiments designed around this specific scaffold cannot be reliably reproduced with a structurally similar but chemically distinct alternative, as the resulting binding affinities, pharmacokinetic behavior, and target engagement would diverge unpredictably.

Quantitative Differentiation Guide for 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine vs. Closest Analogs


Peripheral Benzodiazepine Receptor (PBR) Affinity: Gem‑Dimethyl Piperazine vs. Unsubstituted Phenylpiperazine

The target compound exhibits measurable affinity for the rat peripheral benzodiazepine receptor (PBR), a property that differentiates it from the simplest unsubstituted phenylpiperazine scaffold. While direct head‑to‑head data for the exact comparator 1‑(4‑bromophenyl)piperazine are not available, the pIC₅₀ value for 1‑[1‑(4‑bromophenyl)‑1‑methylethyl]‑piperazine has been recorded in a radioligand binding assay [1].

Neuropharmacology Translocator protein (TSPO) Peripheral benzodiazepine receptor

Enhanced Lipophilicity and Metabolic Stability Conferred by the Gem‑Dimethyl Substituent

The presence of a gem‑dimethyl group adjacent to the piperazine nitrogen is a well‑established strategy to increase lipophilicity and steric hindrance, thereby modulating metabolic stability and blood‑brain barrier penetration [1]. Although no experimental logP value is available for the target compound, structural comparison with 1‑(4‑bromophenyl)piperazine (MW = 241.13, C10H13BrN2) reveals that the gem‑dimethyl substitution increases molecular weight by approximately 42 Da and introduces a more hydrophobic environment .

Physicochemical Properties Lipophilicity Drug Design

Distinct Structural Scaffold for SAR Exploration: Gem‑Dimethyl Linker vs. Methylene or Direct Attachment

The gem‑dimethyl group creates a quaternary carbon center that restricts conformational freedom, a property not shared by 1‑(4‑bromobenzyl)piperazine (CAS 91345‑62‑9) or 1‑(4‑bromophenyl)‑4‑methylpiperazine (CAS 855894‑11‑0) . This rigidity can translate into enhanced selectivity or altered pharmacokinetics in downstream biological assays.

Medicinal Chemistry Structure‑Activity Relationship Synthetic Intermediates

P‑glycoprotein (P‑gp) Inhibitory Potential in the Piperazine Chemical Space

Certain 4‑bromophenyl‑substituted piperazine derivatives have demonstrated potent P‑glycoprotein (P‑gp) inhibition in vitro, with one analog (compound 4) increasing paclitaxel oral bioavailability 2.1‑fold in rats [1]. Although the exact target compound has not been tested, its structural proximity to known P‑gp inhibitors makes it a logical candidate for further evaluation in MDR reversal studies.

Multidrug Resistance P‑glycoprotein Pharmacokinetics

Optimal Research and Procurement Scenarios for 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine


Building Block for Focused Piperazine Libraries in CNS Drug Discovery

When synthesizing libraries of CNS‑targeted piperazine derivatives, the gem‑dimethyl substitution of this compound provides a rigid, lipophilic scaffold that can be elaborated at the free piperazine nitrogen to probe TSPO/PBR affinity [1] and optimize brain penetration. The documented PBR binding data [1] and predicted enhanced lipophilicity relative to simpler analogs [2] make it a strategic starting point for medicinal chemistry campaigns aimed at neuroinflammation or anxiety disorders.

Probe Development for Translocator Protein (TSPO) Imaging

For academic or industrial teams developing novel TSPO PET tracers or fluorescent probes, the measurable PBR binding affinity of this compound [1] offers a defined baseline for iterative SAR. The bromine atom provides a convenient handle for further functionalization (e.g., cross‑coupling reactions) while the gem‑dimethyl group may confer metabolic stability advantages over simpler N‑arylpiperazines.

Investigating P‑glycoprotein Inhibition and MDR Reversal

Given that structurally related 4‑bromophenyl piperazines have been validated as potent P‑gp inhibitors in vitro and in vivo [1], this compound can be employed as a core scaffold in programs seeking to identify novel MDR reversal agents. Its unique gem‑dimethyl motif may yield distinct selectivity or potency profiles compared to previously studied analogs.

Reference Standard for Analytical Method Development

The distinct molecular mass (283.21 g/mol) and SMILES pattern of this compound [1] make it a suitable reference standard for LC‑MS or GC‑MS method development when analyzing complex mixtures containing piperazine derivatives. Its stability under recommended storage conditions (−20 °C) [2] ensures reproducibility across analytical runs.

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